molecular formula C13H27NO B14267973 3-(1-Pentylpiperidin-4-YL)propan-1-OL CAS No. 141430-46-8

3-(1-Pentylpiperidin-4-YL)propan-1-OL

Cat. No.: B14267973
CAS No.: 141430-46-8
M. Wt: 213.36 g/mol
InChI Key: UJNJIFRMQUDCGN-UHFFFAOYSA-N
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Description

3-(1-Pentylpiperidin-4-YL)propan-1-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by a piperidine ring substituted with a pentyl group and a propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pentylpiperidin-4-YL)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-pentylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pentylpiperidin-4-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the piperidine ring.

Major Products Formed

    Oxidation: Propanal and propanoic acid.

    Reduction: The corresponding alkane.

    Substitution: Halogenated derivatives of the piperidine ring.

Scientific Research Applications

3-(1-Pentylpiperidin-4-YL)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Pentylpiperidin-4-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with an amino group instead of a pentyl group.

    Propan-1-ol: A simpler alcohol with a similar propanol group but lacking the piperidine ring.

    1-Pentylpiperidine: Similar structure but lacking the propanol group.

Uniqueness

3-(1-Pentylpiperidin-4-YL)propan-1-OL is unique due to the combination of the piperidine ring, pentyl group, and propanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

141430-46-8

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

3-(1-pentylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C13H27NO/c1-2-3-4-9-14-10-7-13(8-11-14)6-5-12-15/h13,15H,2-12H2,1H3

InChI Key

UJNJIFRMQUDCGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(CC1)CCCO

Origin of Product

United States

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